molecular formula C19H24N2O5 B12370215 Hdac-IN-71

Hdac-IN-71

Cat. No.: B12370215
M. Wt: 360.4 g/mol
InChI Key: FKCQAJYTZWXNQB-NTCAYCPXSA-N
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Description

Hdac-IN-71 is a compound known for its inhibitory effects on histone deacetylases (HDACs). Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers and neurodegenerative diseases .

Preparation Methods

The synthesis of Hdac-IN-71 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of benzamide-based HDAC ligands, which are then linked to other molecular structures to form the final compound . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG), along with other reagents such as Tween 80 and deionized water . Industrial production methods for this compound are still under development, with ongoing research focused on optimizing yield and purity.

Chemical Reactions Analysis

Hdac-IN-71 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, the compound can be oxidized using agents like hydrogen peroxide, reduced using agents like sodium borohydride, and substituted using nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzamide moiety and other functional groups within the molecule.

Properties

Molecular Formula

C19H24N2O5

Molecular Weight

360.4 g/mol

IUPAC Name

N-hydroxy-7-[(3E)-3-[(2-methoxyphenyl)methylidene]-2,5-dioxopyrrolidin-1-yl]heptanamide

InChI

InChI=1S/C19H24N2O5/c1-26-16-9-6-5-8-14(16)12-15-13-18(23)21(19(15)24)11-7-3-2-4-10-17(22)20-25/h5-6,8-9,12,25H,2-4,7,10-11,13H2,1H3,(H,20,22)/b15-12+

InChI Key

FKCQAJYTZWXNQB-NTCAYCPXSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\CC(=O)N(C2=O)CCCCCCC(=O)NO

Canonical SMILES

COC1=CC=CC=C1C=C2CC(=O)N(C2=O)CCCCCCC(=O)NO

Origin of Product

United States

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